molecular formula C21H14ClN3O4S B302135 (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B302135
M. Wt: 439.9 g/mol
InChI Key: RQMARAXXRIKCOY-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a thiazolidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidine-2,4-dione Core: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.

    Introduction of the 4-chlorobenzyl Group: This step involves the substitution reaction where the 4-chlorobenzyl group is introduced to the thiazolidine ring.

    Formation of the Pyrrole Derivative: The pyrrole ring is synthesized separately and then coupled with the thiazolidine derivative through a condensation reaction.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazolidine rings.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzyl and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrrole and thiazolidine rings.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted derivatives at the benzyl and nitrophenyl positions.

Scientific Research Applications

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-oxazolidine-2,4-dione
  • 3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-imidazolidine-2,4-dione
  • 3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-pyrrolidine-2,4-dione

Uniqueness

The uniqueness of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE lies in its specific combination of functional groups and structural features. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H14ClN3O4S

Molecular Weight

439.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H14ClN3O4S/c22-15-8-6-14(7-9-15)13-24-20(26)19(30-21(24)27)12-17-5-2-10-23(17)16-3-1-4-18(11-16)25(28)29/h1-12H,13H2/b19-12-

InChI Key

RQMARAXXRIKCOY-UNOMPAQXSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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